molecular formula C52H55N3O4 B14654429 4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one CAS No. 50312-62-4

4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one

Cat. No.: B14654429
CAS No.: 50312-62-4
M. Wt: 786.0 g/mol
InChI Key: SWOPYEHUBHCBKV-UHFFFAOYSA-N
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Description

4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple aromatic rings and functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors to form the benzofuran ring.

    Introduction of Indole Groups: The indole groups are introduced through electrophilic substitution reactions.

    Nitration: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.

    Alkylation: The octyl groups are added through alkylation reactions using alkyl halides.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzofuran or indole derivatives.

Scientific Research Applications

4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one: Lacks the nitro group.

    4-Nitro-3,3-bis(1-methyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one: Contains a methyl group instead of an octyl group.

Uniqueness

4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

50312-62-4

Molecular Formula

C52H55N3O4

Molecular Weight

786.0 g/mol

IUPAC Name

4-nitro-3,3-bis(1-octyl-2-phenylindol-3-yl)-2-benzofuran-1-one

InChI

InChI=1S/C52H55N3O4/c1-3-5-7-9-11-23-36-53-43-33-21-19-30-40(43)47(49(53)38-26-15-13-16-27-38)52(46-42(51(56)59-52)32-25-35-45(46)55(57)58)48-41-31-20-22-34-44(41)54(37-24-12-10-8-6-4-2)50(48)39-28-17-14-18-29-39/h13-22,25-35H,3-12,23-24,36-37H2,1-2H3

InChI Key

SWOPYEHUBHCBKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4(C5=C(C=CC=C5[N+](=O)[O-])C(=O)O4)C6=C(N(C7=CC=CC=C76)CCCCCCCC)C8=CC=CC=C8

Origin of Product

United States

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